molecular formula C27H33F2N7O3S B1662901 Almitrine mesylate CAS No. 29608-49-9

Almitrine mesylate

Cat. No.: B1662901
CAS No.: 29608-49-9
M. Wt: 573.7 g/mol
InChI Key: QLOOZWWKRKLKMX-UHFFFAOYSA-N
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Description

Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is primarily used in the treatment of chronic obstructive pulmonary disease. The compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it beneficial for patients with respiratory insufficiency .

Biochemical Analysis

Biochemical Properties

Almitrine mesylate interacts with peripheral chemoreceptors expressed on carotid bodies . By acting as an agonist at these receptors, this compound enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Cellular Effects

This compound influences cell function by enhancing respiration. It achieves this by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . This interaction leads to an increase in arterial oxygen tension and a decrease in arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an agonist at the peripheral chemoreceptors expressed on carotid bodies . By binding to these receptors, this compound enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .

Dosage Effects in Animal Models

In an animal model of acute lung injury, the effects of this compound on oxygenation were found to be dose-dependent . This compound was most effective when used at low doses known to mimic hypoxic pulmonary vasoconstriction .

Metabolic Pathways

The metabolic pathways of this compound involve oxidation and N-dealkylation of the allyl side chain to form di- and tetrahydroxy almitrine and mono and di-deallyl almitrine with the corresponding dihydroxy monodeallyl almitrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Almitrine mesylate is synthesized through a multi-step process involving the reaction of 2,4-diamino-6-chloro-s-triazine with bis(4-fluorophenyl)methylpiperazine. The intermediate product is then reacted with allylamine to form almitrine. Finally, almitrine is treated with methanesulfonic acid to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the allyl groups.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Almitrine mesylate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying respiratory stimulants and their mechanisms.

    Biology: Investigated for its effects on cellular respiration and oxygen transport.

    Medicine: Primarily used in the treatment of chronic obstructive pulmonary disease and other respiratory disorders. It is also studied for its potential benefits in treating nocturnal oxygen desaturation without impairing sleep quality.

    Industry: Utilized in the development of respiratory therapies and related pharmaceutical products

Comparison with Similar Compounds

    Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.

    Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.

Uniqueness of Almitrine Mesylate: this compound is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, this compound has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .

Biological Activity

Almitrine mesylate, also known as almitrine bismesylate, is a pharmacologically unique compound primarily recognized for its role as a respiratory stimulant. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and recent research findings.

Overview of this compound

This compound is an agonist of peripheral chemoreceptors located in the carotid bodies. It enhances respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, making it particularly useful for patients with chronic obstructive pulmonary disease (COPD) and other hypoxemic conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Key pharmacokinetic parameters include:

  • Bioavailability : Approximately 70% when administered orally .
  • Protein Binding : About 99%, which is consistent across various plasma concentrations .
  • Volume of Distribution : Approximately 15 L/kg, indicating extensive tissue distribution .
  • Metabolism : Primarily occurs in the liver, yielding metabolites that lack pharmacological activity .
  • Half-life : Ranges from 45 to 50 hours, allowing for sustained effects with less frequent dosing .

Almitrine acts by stimulating peripheral chemoreceptors, leading to increased ventilation. This mechanism differentiates it from traditional central-acting respiratory stimulants, providing advantages such as:

  • Oral activity
  • Prolonged duration of effect
  • Improved side effect profile, with minor gastrointestinal disturbances being the most common adverse effects .

Case Studies and Clinical Trials

  • Chronic Obstructive Lung Disease (COPD) :
    • A study involving patients with severe COPD showed that long-term administration of almitrine (100 mg/day) significantly improved arterial blood gases over 12 months, particularly increasing PaO2 levels .
    • In a cohort of patients experiencing acute respiratory distress syndrome (ARDS), almitrine infusion led to a median improvement in the PaO2/FiO2 ratio of 39% after treatment, demonstrating its potential in severe hypoxemia cases .
  • Leishmanicidal Activity :
    • Recent research has explored almitrine's efficacy against Leishmania species. It was shown to induce significant alterations in mitochondrial membrane potential and promote early apoptosis in Leishmania amazonensis, suggesting potential use as an anti-parasitic agent .

Therapeutic Applications

This compound is primarily indicated for:

  • Management of Hypoxemia : Particularly in COPD patients where it enhances oxygenation without significantly affecting sleep quality .
  • Potential Use in ARDS : Demonstrated efficacy in improving oxygenation parameters in severe ARDS patients when used alongside conventional therapies .
  • Investigational Use Against Leishmaniasis : Emerging studies indicate its role as a leishmanicidal agent, warranting further investigation into its broader therapeutic applications .

Summary Table of Key Findings

ParameterValue/Observation
Bioavailability~70%
Protein Binding~99%
Volume of Distribution~15 L/kg
Half-life45-50 hours
Common Side EffectsHeadache, gastrointestinal disturbances
Efficacy in COPDSignificant improvement in PaO2
Efficacy in ARDSMedian improvement of 39% in PaO2/FiO2
Leishmanicidal ActivityInduces apoptosis in Leishmania

Properties

CAS No.

29608-49-9

Molecular Formula

C27H33F2N7O3S

Molecular Weight

573.7 g/mol

IUPAC Name

6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid

InChI

InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4)

InChI Key

QLOOZWWKRKLKMX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Canonical SMILES

CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C

Appearance

Solid powder

Key on ui other cas no.

29608-49-9

Related CAS

27469-53-0 (Parent)
75-75-2 (Parent)

Synonyms

Almitrine
Almitrine Bis(methanesulfonate)
Almitrine Bismesylate
Almitrine Dimesylate
Almitrine Monomesylate
Monomesylate, Almitrine
Vectarion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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